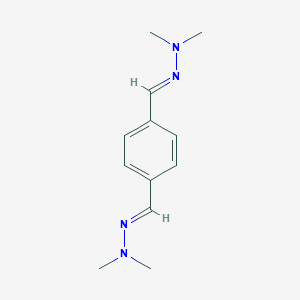![molecular formula C16H23NO2 B271603 2-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B271603.png)
2-[(Cyclooctylamino)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Cyclooctylamino)methyl]benzoic acid, also known as Gabapentin, is a drug that is commonly used to treat neuropathic pain and epilepsy. Gabapentin was first synthesized in 1975 by researchers at Parke-Davis Laboratories, and it was approved by the FDA in 1993. Gabapentin is a GABA analog, which means that it mimics the action of the neurotransmitter GABA in the brain.
作用機序
2-[(Cyclooctylamino)methyl]benzoic acid works by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the brain. This binding reduces the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. This compound also increases the synthesis and release of GABA, which is an inhibitory neurotransmitter that reduces neuronal excitability.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects in the body. It has been shown to increase the levels of GABA in the brain, which reduces neuronal excitability and can lead to a reduction in pain and seizures. This compound has also been shown to reduce the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. Additionally, gabapentin has been shown to reduce the activity of NMDA receptors, which are involved in the development of neuropathic pain.
実験室実験の利点と制限
One advantage of using gabapentin in lab experiments is that it has a well-established mechanism of action and has been extensively studied for its use in treating neuropathic pain and epilepsy. Additionally, gabapentin has a relatively low toxicity profile and is generally well-tolerated by patients. One limitation of using gabapentin in lab experiments is that it can have variable effects depending on the type of pain being studied. Additionally, gabapentin can have side effects, such as dizziness and sedation, which can affect the results of lab experiments.
将来の方向性
There are several future directions for the study of gabapentin. One area of research is the development of new formulations of gabapentin that can be administered more easily and have fewer side effects. Another area of research is the study of gabapentin in combination with other drugs for the treatment of neuropathic pain and epilepsy. Additionally, there is ongoing research into the use of gabapentin for the treatment of other conditions, such as anxiety and bipolar disorder. Finally, there is a need for further research into the long-term effects of gabapentin use, particularly in patients with chronic pain or epilepsy.
合成法
The synthesis of 2-[(Cyclooctylamino)methyl]benzoic acid involves several steps. The first step is the reaction of 1,4-cyclohexadiene with nitrosyl chloride to form 1-nitroso-4-cyclohexene. This compound is then reacted with 2-aminoethanol to form 4-(2-hydroxyethyl)-1-nitrosocyclohexane. The next step involves the reaction of this compound with phthalic anhydride to form 2-(2-hydroxyethyl)phthalimide. This compound is then reacted with cyclooctylmagnesium bromide to form 2-(cyclooctylamino)ethylphthalimide. The final step involves the hydrolysis of this compound to form this compound.
科学的研究の応用
2-[(Cyclooctylamino)methyl]benzoic acid has been extensively studied for its use in treating neuropathic pain and epilepsy. It has also been studied for its potential use in treating anxiety, insomnia, and bipolar disorder. This compound has been shown to be effective in reducing pain and improving sleep in patients with neuropathic pain. It has also been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy.
特性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC名 |
2-[(cyclooctylamino)methyl]benzoic acid |
InChI |
InChI=1S/C16H23NO2/c18-16(19)15-11-7-6-8-13(15)12-17-14-9-4-2-1-3-5-10-14/h6-8,11,14,17H,1-5,9-10,12H2,(H,18,19) |
InChIキー |
VYVZJMVSRCTNEG-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NCC2=CC=CC=C2C(=O)O |
正規SMILES |
C1CCCC(CCC1)NCC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)

![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)


![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)

![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)
![2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271549.png)

![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)